molecular formula C8H14ClNO2S B1458313 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride CAS No. 90087-86-8

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

Cat. No.: B1458313
CAS No.: 90087-86-8
M. Wt: 223.72 g/mol
InChI Key: NFIOZGZQQXPNAL-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a valuable spirocyclic building block in medicinal chemistry, primarily utilized in the research and development of novel biologically active molecules. Its unique spirocyclic structure introduces three-dimensional rigidity, which is a strategic advantage in drug design for reducing entropic penalties upon binding to target proteins and for exploring novel chemical space. This compound serves as a key intermediate in the synthesis of various potential therapeutic agents. Its applications have been explored in designing dual-target kinase inhibitors, particularly for anticancer research, where similar spiro-thiazolidinone derivatives have shown promising inhibitory activity against EGFR and BRAFV600E, as well as promising apoptotic and antiproliferative effects. Furthermore, its scaffold is investigated for creating novel compounds targeting neurological and psychiatric disorders, leveraging its potential to interact with specific receptors in the brain. The hydrochloride salt form enhances solubility, making it more suitable for formulation and biological testing in drug development processes. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S.ClH/c10-7(11)6-5-12-8(9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIOZGZQQXPNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(CS2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (CAS No. 804425-95-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H13NO2S, with a molecular weight of 187.26 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its biological activity.

Pharmacological Activities

This compound exhibits several pharmacological properties:

1. Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures often exhibit antimicrobial properties. Studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, although specific data on 1-thia-4-azaspiro[4.4]nonane itself is limited.

2. Neuroprotective Effects
Preliminary studies have suggested that spirocyclic compounds can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or antioxidant activity. The exact mechanisms remain to be elucidated, but there is potential for further exploration in neurodegenerative disease models.

3. Anti-inflammatory Properties
Compounds similar to 1-thia-4-azaspiro[4.4]nonane have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of literature reveals a few relevant studies that highlight the biological activity of related compounds:

Study Findings
Vasincu et al., 2014Investigated thiazolidinone derivatives with similar structures; found significant antibacterial activity against Salmonella typhi with a MIC value of 12.5 µg/mL.
Research on Thiazolidine DerivativesShowed that thiazolidine derivatives enhanced trophozoite growth and reduced oxidative stress levels in cell cultures, suggesting potential therapeutic applications in oxidative stress-related conditions .
Structure-Based DiscoveryIdentified new biologically active compounds with spirocyclic structures exhibiting antitubercular activity comparable to standard treatments .

The mechanisms through which 1-thia-4-azaspiro[4.4]nonane exerts its biological effects are not fully understood but may involve:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
  • Antioxidant Activity: The presence of sulfur in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress.

Scientific Research Applications

Pharmacological Applications

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has been studied for its potential therapeutic effects, particularly in the realm of neuropharmacology and pain management.

Neuropharmacology

Research indicates that this compound may exhibit activity as a modulator of neurotransmitter systems. Its structural properties suggest potential interactions with receptors involved in pain perception and mood regulation.

Case Study : A study conducted by researchers at a leading pharmacological institute investigated the effects of 1-Thia-4-azaspiro[4.4]nonane derivatives on serotonin receptors. The findings indicated that certain derivatives could enhance serotonin signaling, suggesting a role in treating mood disorders .

Analgesic Properties

The compound has shown promise in preclinical models for its analgesic properties. It appears to interact with pain pathways, providing a basis for further exploration as a non-opioid pain management solution.

Case Study : In a controlled study, subjects administered with the compound exhibited reduced pain responses in inflammatory models compared to control groups, indicating its potential as an alternative analgesic .

Synthetic Applications

Beyond pharmacological uses, this compound serves as a valuable building block in synthetic organic chemistry.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various bioactive molecules due to its unique spirocyclic structure, which can impart specific biological activities to resultant compounds.

Application Description
Synthesis of AntidepressantsUtilized as an intermediate in developing novel antidepressant drugs.
Development of Antimicrobial AgentsActs as a precursor in synthesizing compounds with antimicrobial properties.

Research and Development

The ongoing research into 1-Thia-4-azaspiro[4.4]nonane derivatives continues to unveil new applications and enhance understanding of its mechanisms.

Emerging Studies

Recent studies have focused on modifying the compound's structure to improve efficacy and reduce side effects associated with existing treatments.

Case Study : A recent publication highlighted the development of a new derivative that demonstrated improved binding affinity for targeted receptors while maintaining low toxicity levels .

Comparison with Similar Compounds

2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (6c)

  • Structural Difference : Replaces the thia (sulfur) atom with a nitrogen, forming a 2-azaspiro system instead of 1-thia-4-azaspiro .
  • Activity : Lacks kinase inhibition data but serves as a proline-based building block in peptide synthesis. Its synthesis yield (96%) exceeds that of 7b , likely due to simpler reactivity of the nitrogen center .
  • Physicochemical Properties: Lower melting point (181–183°C vs. >250°C for 7b), reflecting reduced rigidity without the thiazolidinone ring .

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

  • Structural Difference : Expanded spiro ring (4.5 vs. 4.4), increasing conformational flexibility.
  • Activity: Limited antiproliferative data, but similar spiro-thiazolidinone derivatives show diminished BRAFV600E inhibition (IC50 > 100 nM) compared to 7b (IC50 = 96 nM), suggesting optimal activity requires the 4.4 spiro system .

Functional Analogues with Dual Kinase Inhibition

Compound VI (Thiazole-based derivative)

  • Structural Difference: Lacks the spiro architecture but incorporates a thiazole ring linked to quinoline.
  • Activity : Exhibits superior EGFR inhibition (IC50 = 74 nM) compared to 7b (IC50 = 78 nM) but lower BRAFV600E potency (IC50 = 107 nM vs. 96 nM). This highlights the spiro system’s role in enhancing BRAFV600E selectivity .

Erlotinib (Reference EGFR inhibitor)

  • Structural Difference: A linear quinazoline derivative without spiro or thiazolidinone motifs.
  • Activity : Less potent against EGFR (IC50 = 82 nM vs. 7b ’s 78 nM) and inactive against BRAFV600E, underscoring 7b ’s advantage in dual-targeting .

Key Findings :

  • 7b’s spiro-thiazolidinone scaffold balances dual kinase inhibition and apoptosis induction more effectively than linear or non-spiro analogues.
  • Ring expansion (e.g., 4.5 spiro) or nitrogen substitution reduces target affinity .

Preparation Methods

Cyclization Step

  • Starting materials: Thioamide derivatives and aziridine compounds.
  • Reaction conditions: Controlled temperature (often mild heating), inert atmosphere to prevent side reactions.
  • Mechanism: Nucleophilic attack by the thioamide sulfur on the aziridine ring leads to ring opening and subsequent intramolecular cyclization forming the spirocyclic thiazolidine-azetidine core.

This step is critical as it forms the characteristic spiro[4.4]nonane skeleton containing both sulfur and nitrogen heteroatoms.

Formation of Hydrochloride Salt

  • The free acid form of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.
  • This salt formation improves compound stability, solubility, and handling properties for further applications.

One-Pot Synthesis Approach (Related Thiazolidine Systems)

While specific literature on this compound is limited, analogous thiazolidine derivatives have been efficiently synthesized via a one-pot reaction involving:

  • Cyclization of cysteine methyl ester hydrochloride with ketones in the presence of triethylamine under nitrogen atmosphere.
  • Subsequent direct acylation with acyl chlorides (e.g., benzoyl chloride) at low temperature to introduce acyl substituents.
  • Use of toluene as solvent and maintaining reaction temperature around 65 °C optimizes yield and purity.

This method reduces reaction time and complexity compared to traditional stepwise cyclization and acylation.

Reaction Conditions and Optimization

Parameter Condition Effect on Yield/Outcome
Solvent Toluene preferred over CH2Cl2, THF, CHCl3 Improved yields and cleaner reactions
Temperature Cyclization at 65 °C Optimal temperature for highest yield (69-91%)
Atmosphere Nitrogen Prevents oxidation and side reactions
Base Triethylamine (Et3N) Facilitates cyclization and neutralizes HCl formed
Acylation temperature 0 °C Controls rate of acylation, prevents side reactions

These conditions were found to be critical in related thiazolidine carboxylate syntheses and are likely applicable or adaptable for this compound preparation.

Yield and Purity Considerations

  • Yields for spirocyclic thiazolidine derivatives under optimized conditions range from 69% to 91% .
  • Substituent effects on aromatic rings influence yield; electron-withdrawing groups (e.g., nitro) increase yield, while electron-donating groups (e.g., methyl) may reduce it.
  • Side reactions such as formation of Schiff bases or acylation of mercapto groups can reduce yield.
  • Purification is typically achieved by column chromatography .

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome/Yield (%)
1 Cyclization of thioamide and aziridine Thioamide + aziridine, Et3N, toluene, 65 °C, N2 atmosphere Formation of spirocyclic intermediate
2 Acidification to hydrochloride salt Treatment with HCl Stable hydrochloride salt
3 Optional acylation (for derivatives) Acyl chloride, 0 °C, Et3N Acylated product, 69-91% yield
4 Purification Column chromatography Pure compound

Research Findings and Notes

  • The spirocyclic framework is formed efficiently by nucleophilic ring-opening and intramolecular cyclization.
  • The hydrochloride salt form enhances compound stability for research and industrial use.
  • The one-pot synthesis strategy reported for related thiazolidine derivatives offers a time-saving and high-yield alternative that could be adapted for this compound.
  • Reaction parameters such as solvent choice, temperature, and base amount critically impact yield and purity.
  • Substituent effects on aromatic rings (in acylation steps) significantly influence yields and biological activity profiles in analog compounds, suggesting scope for fine-tuning the synthesis for desired properties.

Q & A

Q. Advanced Research Focus

  • Nonlinear Regression Models : Fit sigmoidal curves to EC50/IC50 data using software like GraphPad Prism.
  • Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent cytotoxicity) in high-throughput screening .
  • Bayesian Hierarchical Modeling : Quantify uncertainty in replicate experiments and improve IC50 estimation accuracy .

How can chiral impurities be detected and quantified in enantiomeric mixtures of this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases .
  • Circular Dichroism (CD) Spectroscopy : Detect trace enantiomers via Cotton effects in the UV-Vis range.
  • Enantioselective Synthesis Monitoring : Employ chiral catalysts with in situ NMR to track enantiomeric excess (ee) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
Reactant of Route 2
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride

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